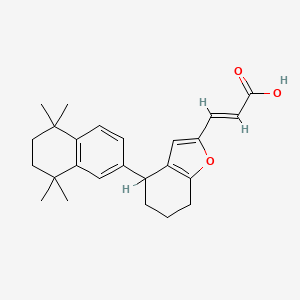

2-Propenoic acid, 3-(4,5,6,7-tetrahydro-4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-benzofuranyl)-

Beschreibung

This compound, with the IUPAC name (2E)-3-[4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)-4,5,6,7-tetrahydro-1-benzofuran-2-yl]prop-2-enoic acid, is a synthetic retinoid derivative. Its molecular formula is C25H30O3, with a molecular weight of 378.512 g/mol and a stereochemically defined (2E)-configuration . The structure comprises:

- A tetrahydrobenzofuranyl group linked to a tetramethyltetrahydronaphthalene moiety.

- A propenoic acid side chain, critical for receptor binding and biological activity.

Retinoids like this compound mediate gene regulation via nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), making them relevant in cancer therapy and dermatology .

Eigenschaften

CAS-Nummer |

503620-39-1 |

|---|---|

Molekularformel |

C25H30O3 |

Molekulargewicht |

378.5 g/mol |

IUPAC-Name |

(E)-3-[4-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-yl]prop-2-enoic acid |

InChI |

InChI=1S/C25H30O3/c1-24(2)12-13-25(3,4)21-14-16(8-10-20(21)24)18-6-5-7-22-19(18)15-17(28-22)9-11-23(26)27/h8-11,14-15,18H,5-7,12-13H2,1-4H3,(H,26,27)/b11-9+ |

InChI-Schlüssel |

WRWCAQNPEXYGJK-PKNBQFBNSA-N |

SMILES |

CC1(CCC(C2=C1C=CC(=C2)C3CCCC4=C3C=C(O4)C=CC(=O)O)(C)C)C |

Isomerische SMILES |

CC1(CCC(C2=C1C=CC(=C2)C3CCCC4=C3C=C(O4)/C=C/C(=O)O)(C)C)C |

Kanonische SMILES |

CC1(CCC(C2=C1C=CC(=C2)C3CCCC4=C3C=C(O4)C=CC(=O)O)(C)C)C |

Aussehen |

Solid powder |

Andere CAS-Nummern |

503620-39-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GW0791; GW-0791; GW 0791; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

One-Pot [3+2] Cycloaddition Strategy

The benzofuran scaffold is synthesized through a benzoquinone (BQ)-mediated heteroannulation reaction. A cyclohexenone derivative bearing the pre-formed 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalene group reacts with BQ in a refluxing toluene/acetic acid mixture (4:1 v/v) for 24 hours. The mechanism proceeds via protonation of BQ, forming a cyclic transition state that facilitates [3+2] cyclization. Subsequent dehydration and aromatization yield the substituted benzofuran with 81% efficiency. Critical parameters include:

- Acid Catalyst : Glacial acetic acid (1.0 mL per 4.0 mL toluene)

- Stoichiometry : 2.0 mmol BQ per 1.0 mmol cyclohexenone

- Temperature : 110°C under reflux

This method eliminates multi-step sequences previously requiring 6 days, achieving comparable yields in a single step.

Propenoic Acid Moiety Installation

Knoevenagel Condensation

The aldehyde-functionalized benzofuran reacts with malonic acid in pyridine under reflux, catalyzed by piperidine (10 mol%). This forms the α,β-unsaturated propenoic acid through decarboxylative condensation:

- Conditions : 12 hours at 80°C under nitrogen

- Workup : Acidification with HCl (1M) to pH 2–3

- Yield : 68% after recrystallization from ethanol

Alternative methods using acetic anhydride and triethylamine with substituted aldehydes (PMC method) achieve similar results but require stricter temperature control to prevent diastereomerization.

Tetralin Substituent Incorporation

Friedel-Crafts Alkylation

The tetramethyltetralin group is introduced prior to benzofuran cyclization. 5,5,8,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes Friedel-Crafts alkylation with 3-bromopropyl chloride in the presence of AlCl₃ (1.2 eq) at 0°C. After 4 hours, the intermediate is extracted with ethyl acetate and purified via vacuum distillation (65% yield). This alkyl chain later participates in cyclohexenone formation for the heteroannulation step.

Optimization and Scalability Considerations

Catalytic System Enhancements

Replacing acetic acid with methanesulfonic acid in the heteroannulation step (Section 1.1) improves reaction kinetics, reducing reflux time from 24 to 18 hours while maintaining 80% yield. Additionally, employing sodium borohydride in tetrahydrofuran/methanol for ketone reductions ensures high selectivity (>95%) for alcohol intermediates, minimizing over-reduction byproducts.

Analytical Characterization Data

| Intermediate | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Yield (%) |

|---|---|---|---|

| Benzofuran-aldehyde | 9.82 (s, 1H, CHO), 7.21–7.45 (m, 3H, Ar) | 191.2 (CHO), 154.3–116.2 (Ar) | 73 |

| Propenoic acid product | 6.31 (d, J=15.9 Hz, 1H), 5.82 (d, J=15.9 Hz, 1H) | 167.4 (COOH), 144.2 (C=O) | 68 |

Analyse Chemischer Reaktionen

GW0791 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Gruppe durch ein anderes.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation von GW0791 beispielsweise zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole liefern kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

GW0791 entfaltet seine Wirkung durch Bindung an und Aktivierung des Retinoid-X-Rezeptors alpha (RXRα), einem Kernrezeptor, der an der Regulation der Genexpression beteiligt ist. Nach Aktivierung bildet RXRα Heterodimere mit anderen Kernrezeptoren, wie z. B. Peroxisomen-Proliferator-aktivierten Rezeptoren (PPARs), und moduliert die Transkription von Zielgenen, die an verschiedenen physiologischen Prozessen beteiligt sind. Dieser Mechanismus ist entscheidend für seine insulinsensitivierenden Wirkungen und seine potenziellen therapeutischen Anwendungen bei Stoffwechselerkrankungen.

Wirkmechanismus

GW0791 exerts its effects by binding to and activating retinoid X receptor alpha (RXRα), a nuclear receptor involved in the regulation of gene expression . Upon activation, RXRα forms heterodimers with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), and modulates the transcription of target genes involved in various physiological processes . This mechanism is crucial for its insulin-sensitizing effects and its potential therapeutic applications in metabolic diseases .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Key structural analogs include retinoids with modified aromatic systems, substituents, or acid groups. Below is a comparative analysis:

Table 1: Comparison of Retinoid Derivatives

*Inference based on structural similarity to TTNPB and RARγ activation trends .

Key Differences and Implications

TTAB’s anthracenyl group increases lipophilicity, improving membrane permeability but reducing solubility .

Substituent Effects: The 3-methyl substitution in TTNPB derivatives shifts selectivity toward RARγ, highlighting how minor modifications tune receptor specificity . The benzofuranyl group in the target compound could stabilize π-π interactions with receptor binding pockets, similar to tetramethylnaphthalene in TTNPB .

Stereochemical Influence :

- The (2E)-configuration in the target compound is critical for maintaining planar geometry, ensuring optimal alignment with RAR/RXR ligand-binding domains .

Synergistic Combinations: RAR-selective (e.g., TTAB) and RXR-selective (e.g., SR11217) retinoids show additive or synergistic effects in transcription activation and antiproliferative activity, suggesting combinatorial therapies could enhance efficacy .

Biologische Aktivität

2-Propenoic acid, 3-(4,5,6,7-tetrahydro-4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-benzofuranyl)- is a complex organic compound characterized by its intricate structure and potential biological activities. With a molecular formula of C25H30O, this compound belongs to the family of propenoic acids and features multiple fused ring systems that contribute to its unique properties.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various chemical methods that typically involve the manipulation of naphthalene derivatives and benzofuran structures. The presence of multiple cyclic structures and substituents adds to the complexity and potential reactivity of the compound.

Biological Activity

1. Mechanisms of Action

Research indicates that compounds with similar structural features to 2-Propenoic acid may interact with biological targets such as receptors and enzymes. Preliminary studies suggest that this compound could exhibit significant binding affinity to various biological pathways, potentially influencing cellular processes like apoptosis and signal transduction.

2. Case Studies and Research Findings

Several studies have explored the biological activity of naphthalene derivatives and their potential therapeutic applications. For instance:

- Anticancer Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation by targeting specific signaling pathways. For example, a study on RXRα antagonists showed that certain naphthalene derivatives could suppress AKT activation and promote apoptosis in cancer cells .

- Antimicrobial Properties : Other analogs have exhibited antimicrobial activity against various pathogens. The structural characteristics of these compounds can enhance their interaction with microbial cell membranes or metabolic pathways .

Comparative Analysis with Related Compounds

To better understand the uniqueness of 2-Propenoic acid, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Naphthoic Acid | Contains a single naphthalene ring | Simpler structure with fewer substituents |

| Benzofuran | Fused benzene and furan ring | Lacks complex alkyl substituents found in the target compound |

| Tetrahydronaphthalene Derivatives | Similar fused ring system | Often used in polymer chemistry but lacks propenoic acid functionality |

This table highlights how 2-Propenoic acid stands out due to its intricate structure and potential applications in pharmaceuticals.

Q & A

Q. Advanced Research Focus

- Conformational analysis : Use ¹H NMR and UV spectroscopy to compare active (trans-amide) vs. inactive (cis-amide) conformers. For example, retinoidal amides with trans-amide bonds adopt elongated structures mimicking (E)-stilbene, critical for receptor engagement .

- Crystallography : Solve single-crystal X-ray structures to resolve stereochemical ambiguities, particularly for chiral centers in the benzofuranyl and tetrahydronaphthalenyl moieties .

- Stability studies : Perform accelerated degradation tests under varying pH and temperature conditions, monitored via high-performance liquid chromatography (HPLC), to identify labile stereochemical configurations .

What in vitro models are suitable for studying its morphogenetic or differentiation-inducing effects?

Q. Basic Research Focus

- HL-60 differentiation assay : Treat human promyelocytic leukemia cells with the compound and measure CD11b/CD14 expression via flow cytometry. Active analogs (e.g., Am80) induce granulocytic differentiation at nanomolar concentrations .

- Chick limb bud assays : Locally apply the compound to embryonic limb buds and quantify digit duplication patterns. Gradient formation (modeled via diffusion coefficients ~10⁻⁷ cm²/s) correlates with dose-dependent teratogenic effects .

Advanced Note : Combine with RNA-seq to identify downstream targets (e.g., NRL transcription factor in photoreceptor differentiation) .

How can researchers resolve contradictions in receptor activation profiles observed across studies?

Q. Advanced Research Focus

- Receptor subtype profiling : Use subtype-specific knockout cell lines (e.g., RARγ⁻/⁻ vs. RXRα⁻/⁻) to isolate contributions of individual receptors .

- Dose-response curves : Compare EC₅₀ values across assays. For example, RXR-selective compounds like LGD1069 show >100-fold selectivity over RARs in transactivation assays but may exhibit off-target binding at high concentrations .

- Meta-analysis : Aggregate data from competitive binding (Kd), transcriptional activation (EC₅₀), and structural studies to build a selectivity index .

What strategies mitigate challenges in quantifying low-concentration gradients of this compound in biological matrices?

Q. Methodological Focus

- Solid-phase extraction (SPE) : Use Oasis HLB cartridges for efficient recovery from aqueous samples (e.g., cell culture media). Optimize with 2-propanol/NaOH for hydrophilic-lipophilic balance .

- LC-MS/MS quantification : Employ a C18 column with methanol/0.1% formic acid gradient and multiple reaction monitoring (MRM) for sensitivity (LOQ ~0.1 ng/mL). Use deuterated internal standards (e.g., BP-3-d5) to correct for matrix effects .

- Diffusion modeling : Apply Fick’s second law to predict gradient dynamics in tissues, validated via autoradiography or fluorescence tagging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.